

menaquinone-6 comparison MK-4 MK-7

biological activity

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Compound Focus: Menaquinone 6

CAS No.: 84-81-1

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Structural Properties and Bioavailability

The biological behavior of different menaquinones is largely determined by the length of their isoprenoid side chain.

Table 1: Structural and Pharmacokinetic Properties

Property	MK-4	MK-7	MK-6
Side Chain Length	4 isoprene units [1]	7 isoprene units [1]	6 isoprene units (inferred)
Primary Sources	Animal products (eggs, meat, liver) [2]	Fermented foods (e.g., natto) [2] [3]	Fermented foods, certain cheeses [1]
Serum Half-Life	~2 hours [4]	~72 hours [2] [1]	Information missing
Bioavailability at Nutritional Doses	Very low; not detected in serum after a single 420 µg dose [2]	High; well-absorbed and detected in serum after a single 420 µg dose [2]	Information missing

Property	MK-4	MK-7	MK-6
Tissue Distribution	Found in various tissues (brain, pancreas, bone) [3] [4]	Efficiently transported to extrahepatic tissues [5]	Information missing

> **Note on MK-6 Data:** While one source lists MK-6 as one of several menaquinones produced by bacteria [6], specific quantitative data on its absorption, half-life, and tissue distribution in humans was not available in the search results. Its properties are expected to be intermediate between the shorter-chain MK-4 and the longer-chain MK-7.

Biological Activity and Mechanisms

Vitamin K2 functions primarily as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX), which activates various vitamin K-dependent proteins (VKDPs). Different menaquinones also exhibit unique biological activities.

Table 2: Key Biological Activities and Supporting Evidence

Biological Activity	MK-4	MK-7	MK-6
Osteocalcin (OC) Carboxylation	Effective at high doses (≥ 1500 $\mu\text{g/day}$) [2].	Effective at nutritional doses (45-90 $\mu\text{g/day}$) [2].	Information missing
Matrix Gla Protein (MGP) Activation	Supported by its role in inhibiting vascular calcification [5].	Highly effective due to sustained serum levels; directly linked to vascular health [5] [7].	Information missing
Bone Mineral Density (BMD)	45 mg/day dose shown to increase BMD in clinical trials [4].	Mixed clinical results; some studies show no significant effect on BMD [4].	Information missing

Biological Activity	MK-4	MK-7	MK-6
Gene Regulation & Cell Signaling	Converted from other K vitamers and thought to have specific, non-carboxylation functions [2].	Inhibits NF-κB signaling, reducing osteoclastogenesis [7]. Modulates Ras/MAPK in hepatoma cells [3].	Information missing
Antioxidant & Neuroprotective Effects	The predominant form in the brain, suggesting a specific role [4].	Shown to protect neural cells against Aβ-toxicity and mitigate mitochondrial dysfunction [3].	Information missing

Experimental Data and Protocols

For researchers looking to replicate or design studies, here are methodologies from key publications.

1. Bioavailability Study in Humans [2]

- **Protocol:** A single-dose (420 µg) and a 7-day consecutive dose (60 µg/day) study were conducted in healthy female volunteers. Blood was drawn at multiple time points post-administration.
- **Analysis:** Serum MK-4 and MK-7 levels were determined using **HPLC with fluorescence detection** after post-column zinc reduction and hexane extraction. The detection limit was 16 pg/mL for MK-4 and 40 pg/mL for MK-7.
- **Key Finding:** MK-7 was readily detected in serum with a peak at 6 hours and was still present after 48 hours. MK-4 was not detectable in serum at any time point after a single nutritional dose.

2. Assessment of Bone Health Effects

- **Clinical Trial (MK-4):** A randomized, double-blind trial administered **45 mg/day of MK-4** to postmenopausal women for 12 months. Bone mineral density (BMD) was measured at the lumbar spine and hip using DXA scans [4].
- **Clinical Trial (MK-7):** A randomized, double-blind, placebo-controlled trial gave postmenopausal women **360 µg/day of MK-7** for one year. BMD was measured at the hip and spine, with results showing no significant difference in bone loss rates compared to placebo [4].

3. In Vitro Mechanisms of Action

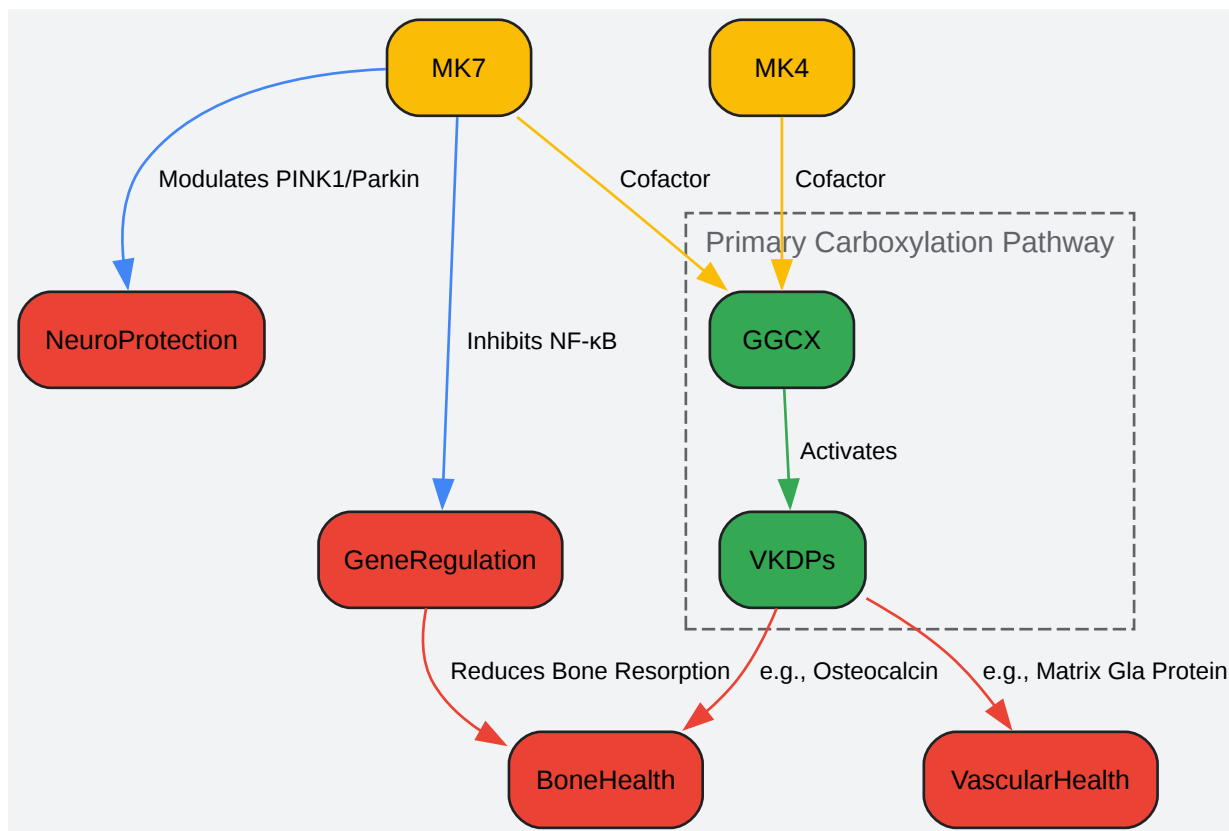
- **NF-κB Inhibition Assay:** Osteoclast precursor cells were treated with cytokines to induce NF-κB activation. The cells were co-treated with MK-7 (or other vitamers). MK-7, and to a lesser extent MK-

4, demonstrated significant inhibition of NF- κ B activation, which suppresses osteoclast differentiation [7].

- **Hepatoma Cell Growth Suppression:** Studies on hepatocellular carcinoma (HCC) cell lines (e.g., HuH7) involved treatment with MK-7. Analyses such as Western blotting and PCR were used to show that MK-7 suppresses malignancy by inhibiting the **Ras/MAPK signaling pathway** and **Connexin 43** promoter activity [3].

Signaling Pathways

The diagram below summarizes the key signaling pathways and biological processes mediated by Vitamin K2, as identified in the research.



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The provided search results allow for a robust comparison of MK-4 and MK-7, highlighting a clear trade-off: MK-4 has demonstrated efficacy in clinical bone density trials at high doses, while MK-7 offers superior bioavailability and a broader evidence base for cardiovascular and extrahepatic benefits at nutritional doses.

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